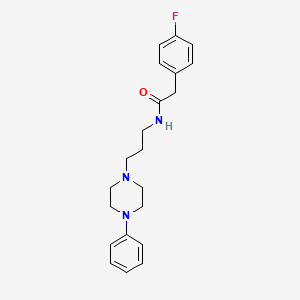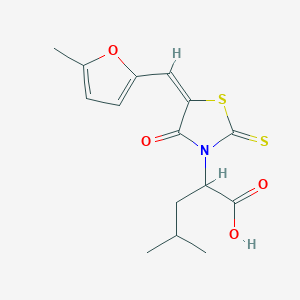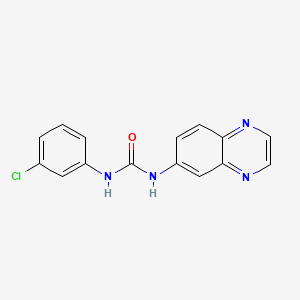![molecular formula C24H18N2O5 B3012021 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide CAS No. 888462-86-0](/img/structure/B3012021.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide" is a synthetic molecule that may be related to benzofuran derivatives, which are known for their diverse biological activities. Benzofuran compounds have been extensively studied due to their potential therapeutic applications, including anticancer and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions, such as the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols, which results in the formation of 2-benzofuran-2-ylacetamides . Another method includes the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which leads to the synthesis of related benzofuran compounds with good yields and environmental friendliness .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran nucleus, which is a fused aromatic system combining benzene and furan rings. Substitutions on this nucleus, such as the introduction of hydroxamic acids or phenylamide groups, can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including annulation processes to form benzofuran-2(3H)-ones . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities, such as antiallergic , anticancer , and anti-inflammatory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like hydroxamic acids or phenylamide groups can affect the lipophilicity, solubility, and overall reactivity of these compounds. For instance, substituents that enhance lipophilicity near the 2-position of the benzofuran nucleus can increase inhibitor potency . Additionally, the use of PEG as a reaction medium can improve the environmental profile of the synthesis process .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Structural Elucidation
The synthesis of benzofuran and benzodioxole derivatives involves various chemical reactions aiming to explore their potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, highlighting the methods for creating complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biological Activities
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their in vitro antimicrobial screening. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown significant antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-21(12-15-6-2-1-3-7-15)26-22-17-8-4-5-9-18(17)31-23(22)24(28)25-16-10-11-19-20(13-16)30-14-29-19/h1-11,13H,12,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGSANAZWMWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)





![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)


![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)